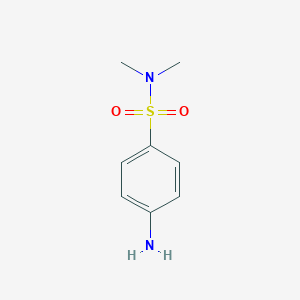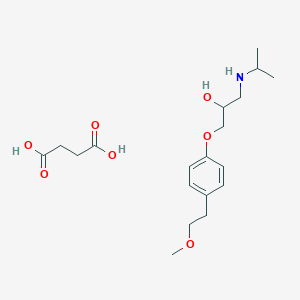
Metroprolol succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metroprolol succinate is a beta-blocker drug that is commonly used to treat hypertension, angina, and heart failure. It works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Metoprolol succinate is primarily used in cardiovascular therapies. It's a selective β(1)-adrenergic antagonist, effectively used for hypertension and coronary heart disease. Its efficacy in reducing cardiovascular events and mortality in patients with these conditions has been established in multiple studies. A controlled release/extended-release formulation of metoprolol succinate ensures constant plasma concentrations and β(1)-blockade with the convenience of once-daily administration, improving patient compliance (Papadopoulos & Papademetriou, 2009). Another study highlighted its role in reducing cardiovascular events and mortality in heart failure patients (Kobalava & Km, 2003).
Metabolomic Profiling
Research has delved into the metabolomic profiles associated with metoprolol's effectiveness in hypertension treatment. A study investigating urinary metabolites in hypertensive patients taking metoprolol found significant alterations in gut microbiota-derived urinary metabolites, suggesting a link between the drug's effectiveness and microbiome-derived metabolites (Brocker et al., 2020).
Drug Delivery and Formulation
Several studies have focused on the formulation and delivery of metoprolol succinate. Research into sustained-release matrix tablets has shown effective methods for prolonging drug release, enhancing patient adherence to medication regimens. Studies have utilized various polymers and techniques for controlling drug release (Singhvi et al., 2012), (Bhalekar et al., 2017). Innovative approaches like pulsatile multiparticulate drug delivery systems have also been developed, catering to specific timing needs in cardiovascular disease management (Jagdale et al., 2011).
Pharmacokinetics and Pharmacodynamics
Studies have evaluated the pharmacokinetics and pharmacodynamics of metoprolol succinate in combination therapies, particularly its interactions with other medications like telmisartan in the management of hypertension. These studies indicate the absence of significant pharmacokinetic interactions and improved blood pressure control with combination therapy, while also assessing safety profiles (Nandi et al., 2013).
Eigenschaften
CAS-Nummer |
207983-04-8 |
|---|---|
Produktname |
Metroprolol succinate |
Molekularformel |
C19H31NO7 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H6O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
ZBOQQGAVXCUYJM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
Synonyme |
1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, butanedioic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



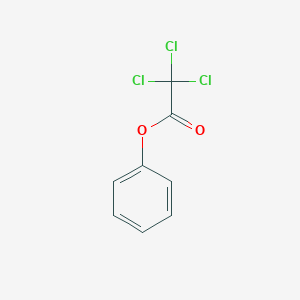
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)
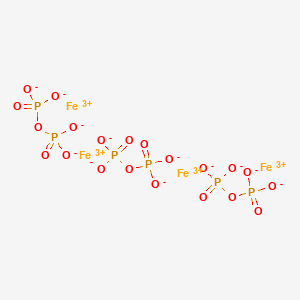
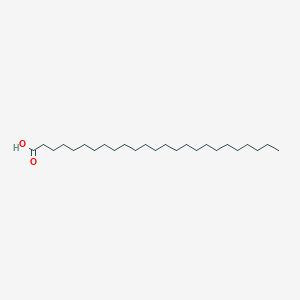
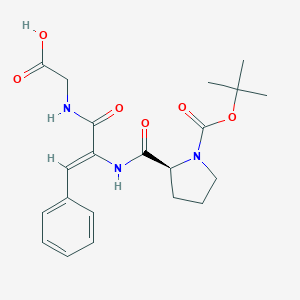
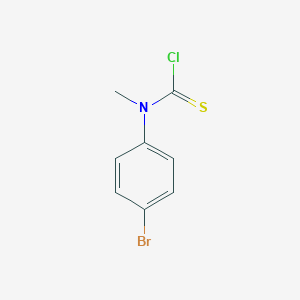
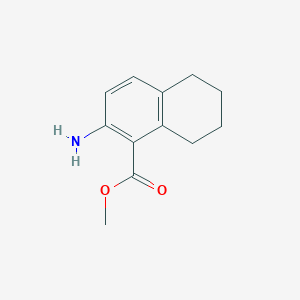
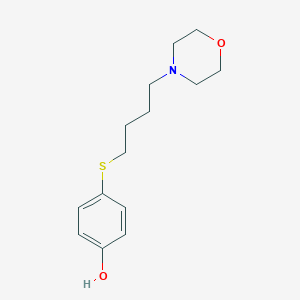
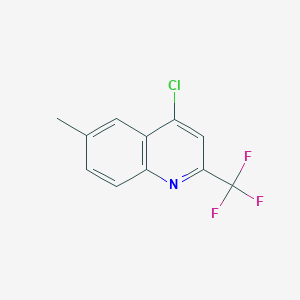
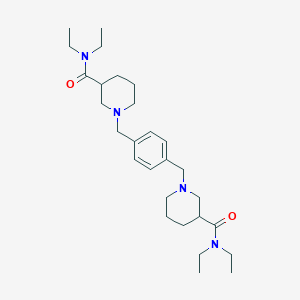
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
